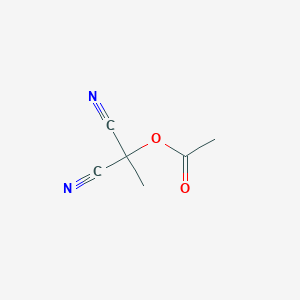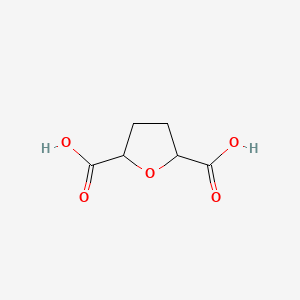
Ethane-1,1,1-d3
Vue d'ensemble
Description
Its molecular formula is C2H3D3, and it has a molecular weight of 33.0875 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Méthodes De Préparation
Ethane-1,1,1-d3 can be synthesized through the dehalogenation of 1,1,1-trichloroethane using zinc dust in deuterium oxide-dioxane solutions . Another method involves the dehalogenation of ethyl iodide or 1,1-dibromoethane with zinc dust in deuterium oxide . These methods yield high isotopic purity of over 90%.
Analyse Des Réactions Chimiques
Ethane-1,1,1-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated ethanol or acetic acid.
Reduction: Reduction reactions can produce deuterated methane.
Substitution: Halogenation reactions can replace deuterium atoms with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Ethane-1,1,1-d3 is widely used in scientific research, particularly in:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It helps in studying metabolic pathways involving ethane.
Medicine: It is used in the development of deuterated drugs to improve metabolic stability.
Industry: It is used in the production of deuterated solvents and reagents
Mécanisme D'action
The mechanism of action of ethane-1,1,1-d3 involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies and bond strengths, leading to altered reaction pathways and kinetics . This makes it a valuable tool in studying reaction mechanisms and isotope effects.
Comparaison Avec Des Composés Similaires
Ethane-1,1,1-d3 is unique compared to other deuterated alkanes like methane-d3 and propane-d3 due to its specific isotopic substitution pattern. Similar compounds include:
Methane-d3: A deuterated form of methane with three deuterium atoms.
Propriétés
IUPAC Name |
1,1,1-trideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174200 | |
| Record name | Ethane-1,1,1-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031-95-0 | |
| Record name | Ethane-1,1,1-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane-1,1,1-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,1,1-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The substitution of three hydrogen atoms with deuterium in Ethane-1,1,1-d3 introduces significant changes in its vibrational frequencies compared to regular ethane. This isotopic substitution leads to distinct and identifiable peaks in spectroscopic analyses, allowing researchers to probe molecular structure and dynamics with greater precision. For instance, studies have used Raman spectroscopy [] and infrared spectroscopy [] to analyze the rotational and vibrational characteristics of this compound, providing insights into its molecular geometry and bonding properties.
A: Researchers have successfully obtained high-resolution infrared spectra of this compound []. These spectra have allowed for the identification and analysis of various vibrational bands, including the perpendicular band ν7 [] and the combination bands ν9 + ν10, ν3 + ν4, and ν5 []. Analysis of these bands has yielded important molecular constants such as rotational constants (A0, B0) [] and Coriolis coupling constants (ζ) []. These parameters are crucial for understanding the molecule's rotational-vibrational behavior and overall structure.
A: The incorporation of deuterium, a heavier isotope of hydrogen, results in a kinetic isotope effect. This means that reactions involving the breaking of C-D bonds in this compound proceed at a slower rate compared to reactions involving C-H bond cleavage in ethane. This difference in reactivity has been exploited in studies examining the radiolysis of this compound []. By analyzing the product distribution at various pressures and temperatures, researchers can gain valuable insights into the reaction mechanisms and energy transfer processes involved.
A: An efficient method for synthesizing this compound involves the dehalogenation of 1,1,1-trichloroethane with zinc dust in a deuterium oxide (D2O) and dioxane solution []. This reaction leads to the replacement of chlorine atoms with deuterium, resulting in high yields of this compound with good isotopic purity. This synthetic approach highlights the importance of deuterated reagents and solvents in preparing specifically labeled compounds for research purposes.
A: The unique properties of this compound make it a valuable tool for studying photochemical reactions. Researchers have investigated the photolysis of this compound at specific wavelengths, such as 1470 Å, to understand the photodissociation dynamics and the influence of pressure on the product channels []. These studies shed light on the fundamental processes involved in light-matter interactions and energy transfer within molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)





